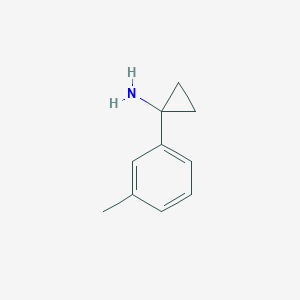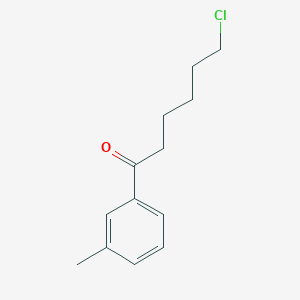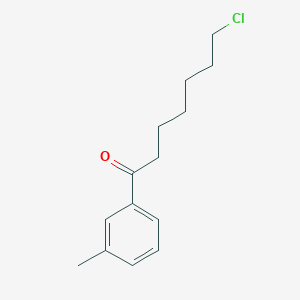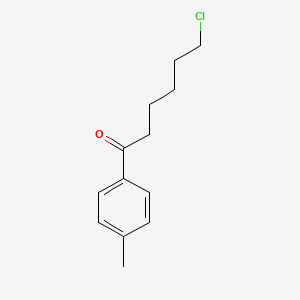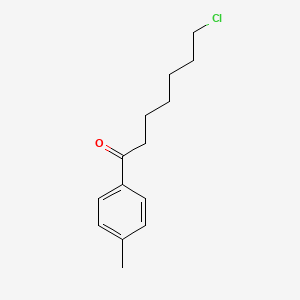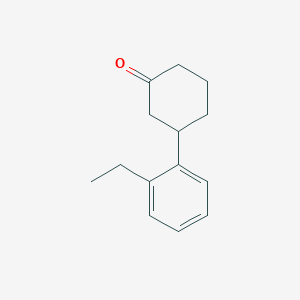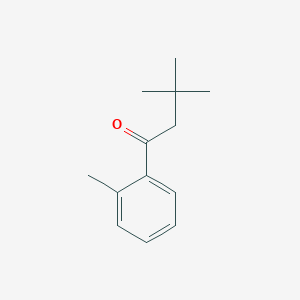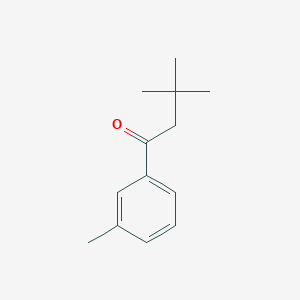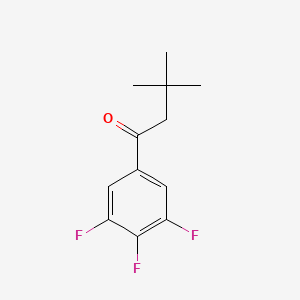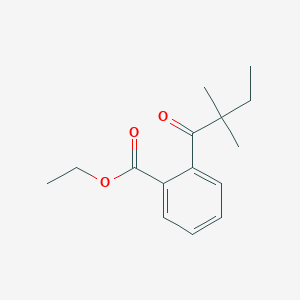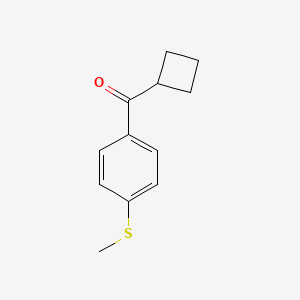
4-(Metiltio)fenil ciclobutil cetona
Descripción general
Descripción
Cyclobutyl 4-thiomethylphenyl ketone is a chemical compound that belongs to the class of thioesters. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure and properties, which make it valuable for a range of scientific applications.
Aplicaciones Científicas De Investigación
Cyclobutyl 4-thiomethylphenyl ketone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclobutyl 4-thiomethylphenyl ketone is not specified in the available resources. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for this compound if it’s primarily used for chemical research and synthesis .
Safety and Hazards
Direcciones Futuras
Cyclobutyl 4-thiomethylphenyl ketone is offered for experimental and research use . Its future directions would likely depend on the outcomes of these research studies and its potential applications in various fields. As of now, specific future directions are not mentioned in the available resources .
Análisis Bioquímico
Biochemical Properties
Cyclobutyl 4-thiomethylphenyl ketone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to react with 2-butanol and di-t-butyl peroxide to yield valerophenone . This interaction suggests that Cyclobutyl 4-thiomethylphenyl ketone may act as a substrate or inhibitor in enzymatic reactions, affecting the overall biochemical pathways.
Molecular Mechanism
The molecular mechanism of Cyclobutyl 4-thiomethylphenyl ketone involves its interactions with biomolecules at the molecular level. It may exert its effects through binding interactions with enzymes, leading to inhibition or activation of enzymatic activity. For example, the compound’s reaction with 2-butanol and di-t-butyl peroxide suggests that it may act as an inhibitor or activator in specific biochemical pathways . Additionally, Cyclobutyl 4-thiomethylphenyl ketone may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclobutyl 4-thiomethylphenyl ketone may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that Cyclobutyl 4-thiomethylphenyl ketone is stable under certain conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular responses, including alterations in cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of Cyclobutyl 4-thiomethylphenyl ketone vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses may lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels . Additionally, high doses of Cyclobutyl 4-thiomethylphenyl ketone may result in toxic or adverse effects, including cellular damage and apoptosis.
Metabolic Pathways
Cyclobutyl 4-thiomethylphenyl ketone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enzymes such as those involved in ketone body metabolism suggests that it may influence the production and utilization of metabolic intermediates . These interactions can affect the overall metabolic balance within cells and tissues, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of Cyclobutyl 4-thiomethylphenyl ketone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biochemical activity and function, as its presence in specific cellular regions may enhance or inhibit certain biochemical pathways.
Subcellular Localization
Cyclobutyl 4-thiomethylphenyl ketone’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization can influence its activity and function, as its presence in certain subcellular regions may enhance or inhibit specific biochemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclobutyl 4-thiomethylphenyl ketone can be synthesized through various synthetic routes. One common method involves the reaction of cyclobutyl bromide with 4-thiomethylphenyl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Cyclobutyl 4-thiomethylphenyl ketone often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutyl 4-thiomethylphenyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Cyclobutyl 4-thiomethylphenyl ketone.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cyclobutyl 4-thiomethylphenyl carboxylic acid, while reduction can yield cyclobutyl 4-thiomethylphenyl alcohol .
Comparación Con Compuestos Similares
Cyclobutyl 4-thiomethylphenyl ketone can be compared with other similar compounds, such as cyclobutyl methyl ketone and cyclobutyl phenyl ketone. While these compounds share some structural similarities, Cyclobutyl 4-thiomethylphenyl ketone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties .
List of Similar Compounds
Propiedades
IUPAC Name |
cyclobutyl-(4-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OS/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLQMMBYEQFMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642523 | |
| Record name | Cyclobutyl[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716341-27-4 | |
| Record name | Cyclobutyl[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


